N-(1H-benzimidazol-5-yl)-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide
Description
N-(1H-Benzimidazol-5-yl)-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a synthetic small molecule characterized by a fused isoindoloquinazolinone core and a benzimidazole-linked propanamide side chain. The isoindoloquinazolinone scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as kinases or DNA topoisomerases .
Properties
Molecular Formula |
C27H23N5O5 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide |
InChI |
InChI=1S/C27H23N5O5/c1-36-21-10-8-17-23(24(21)37-2)27(35)32-20-6-4-3-5-16(20)26(34)31(25(17)32)12-11-22(33)30-15-7-9-18-19(13-15)29-14-28-18/h3-10,13-14,25H,11-12H2,1-2H3,(H,28,29)(H,30,33) |
InChI Key |
RMXVQIMTBZHREQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=CC6=C(C=C5)N=CN6)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and isoindoloquinazoline intermediates, followed by their coupling under specific conditions. Common reagents might include various acids, bases, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could lead to a more reduced form.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible therapeutic applications due to its structural complexity.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism by which N-(1H-benzimidazol-5-yl)-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The compound’s isoindoloquinazolinone core distinguishes it from related heterocyclic systems. For example:
- Thiazolidinedione-Benzamides: (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives feature a thiazolidinedione ring instead of isoindoloquinazolinone, favoring peroxisome proliferator-activated receptor (PPAR) modulation over kinase inhibition .
Substituent-Driven Pharmacological Differences
- N-(Propan-2-yl)propanamide Analog : The PubChem compound 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide replaces the benzimidazole group with an isopropyl chain. This substitution reduces aromatic stacking interactions, likely diminishing DNA-binding efficacy .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Amide coupling efficiency varies with substituents; bulky groups (e.g., benzimidazole) may require optimized reaction conditions compared to simpler analogs .
- Biological Potential: While direct data for the target compound are lacking, structurally related isoindoloquinazolinones show IC₅₀ values of 0.5–5 µM against breast cancer (MCF-7) and leukemia (K562) cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
